N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine typically involves the reaction of cysteine with 3-hydroxypropyl derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfhydryl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Scientific Research Applications
N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of VOC metabolites . In biology and medicine, it serves as a biomarker for exposure to certain environmental pollutants and is used in studies investigating the effects of these pollutants on human health . In industry, it is used in the development of analytical methods for detecting and quantifying VOCs in various samples .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine involves its role as a detoxification product of VOCs. When the body is exposed to VOCs, these compounds are metabolized and conjugated with glutathione to form mercapturic acids like this compound . This process helps to neutralize the toxic effects of VOCs and facilitates their excretion from the body .
Comparison with Similar Compounds
N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine can be compared with other similar compounds, such as N-acetyl-S-(benzyl)-L-cysteine and N-acetyl-S-(n-propyl)-L-cysteine . These compounds also belong to the class of N-acyl-L-alpha-amino acids and serve as biomarkers for exposure to different VOCs. this compound is unique in its specific structure and the particular VOCs it indicates exposure to .
List of Similar Compounds
- N-acetyl-S-(benzyl)-L-cysteine
- N-acetyl-S-(n-propyl)-L-cysteine
- N-acetyl-S-(3,4-dihydrobutyl)-L-cysteine
- 2,2′-thiodiacetic acid
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
FMWPQZPFBAHHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O |
Origin of Product |
United States |
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